

(2-Amino-4,5-difluorophenyl)boronic acid

molecular weight

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Compound of Interest

Compound Name:	(2-Amino-4,5-difluorophenyl)boronic acid
Cat. No.:	B1520577

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An In-depth Technical Guide to **(2-Amino-4,5-difluorophenyl)boronic acid**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

(2-Amino-4,5-difluorophenyl)boronic acid is a specialized organoboron compound that has emerged as a valuable building block for researchers in medicinal chemistry and organic synthesis. Its unique trifunctional structure—featuring a reactive boronic acid group, an amino moiety for further derivatization, and two fluorine atoms on the phenyl ring—makes it a highly sought-after reagent. The strategic placement of fluorine atoms is known to enhance critical pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity.[\[1\]](#)[\[2\]](#)

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a detailed methodology for its synthesis, and a thorough exploration of its applications, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[\[3\]](#)[\[4\]](#) The narrative emphasizes the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

Part 1: Physicochemical Properties and Structural Analysis

The utility of **(2-Amino-4,5-difluorophenyl)boronic acid** in synthetic chemistry is directly linked to its distinct structural and electronic characteristics. The interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing fluorine atoms (-F) on the aromatic ring significantly influences the reactivity of the boronic acid moiety (-B(OH)₂).

Key Properties Summary

Property	Value	Source(s)
Molecular Weight	172.93 g/mol	[5][6]
Molecular Formula	C ₆ H ₆ BF ₂ NO ₂	[5][6][7]
CAS Number	1072952-14-7	[5][7]
Appearance	Off-white to light beige powder (typical for similar compounds)	[8][9]
Predicted Boiling Point	352.8 ± 52.0 °C	[5]
Predicted Density	1.43 ± 0.1 g/cm ³	[5]
Storage Conditions	2-8°C, under an inert atmosphere	[5]

Structural Causality:

The aminophenylboronic acid scaffold is functionalized with two vicinal fluorine atoms at the 4- and 5-positions. This substitution pattern is critical:

- **Electronic Effects:** The fluorine atoms exert a strong inductive electron-withdrawing effect, which can modulate the reactivity of the boronic acid and the aromatic ring in cross-coupling reactions.
- **Lipophilicity and Bioavailability:** The incorporation of fluorine is a well-established strategy in medicinal chemistry to increase the lipophilicity of a molecule, potentially improving its membrane permeability and overall pharmacokinetic profile.[1]
- **Metabolic Stability:** The C-F bond is exceptionally strong, making the aromatic ring less susceptible to metabolic oxidation at those positions, a common pathway for drug

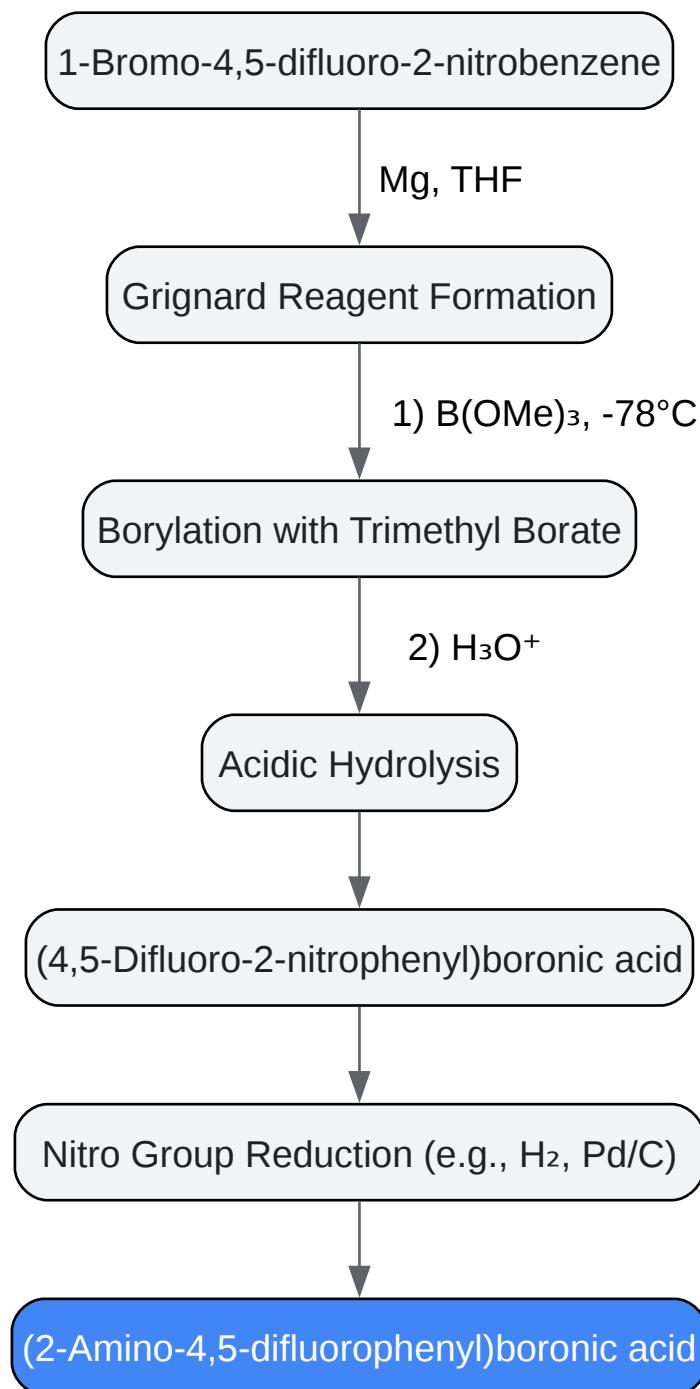
degradation.

- Amino Group Functionality: The ortho-amino group serves as a valuable synthetic handle. It can be used for subsequent chemical modifications to build more complex molecular architectures. Furthermore, its presence can influence the regioselectivity of reactions and provide a potential hydrogen bond donor for molecular recognition at a biological target.

Part 2: Synthesis and Purification

The synthesis of substituted phenylboronic acids typically involves the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from a corresponding aryl halide.^[10] The following protocol describes a robust, multi-step synthesis of **(2-Amino-4,5-difluorophenyl)boronic acid** from a commercially available starting material.

Synthetic Workflow Diagram



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Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous fluorinated phenylboronic acids.[10][11] All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

- Grignard Reagent Formation:

- To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 equivalents).
- Add a small crystal of iodine to activate the magnesium.
- In the dropping funnel, prepare a solution of 1-bromo-4,5-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
- Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

- Borylation:

- In a separate flame-dried flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.
- Transfer the freshly prepared Grignard reagent to the cold trimethyl borate solution via cannula, ensuring the internal temperature remains below -60 °C.
- After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

- Hydrolysis and Isolation of Intermediate:

- Cool the reaction mixture to 0 °C and slowly quench by adding 1M aqueous HCl until the solution is acidic (pH ~2).

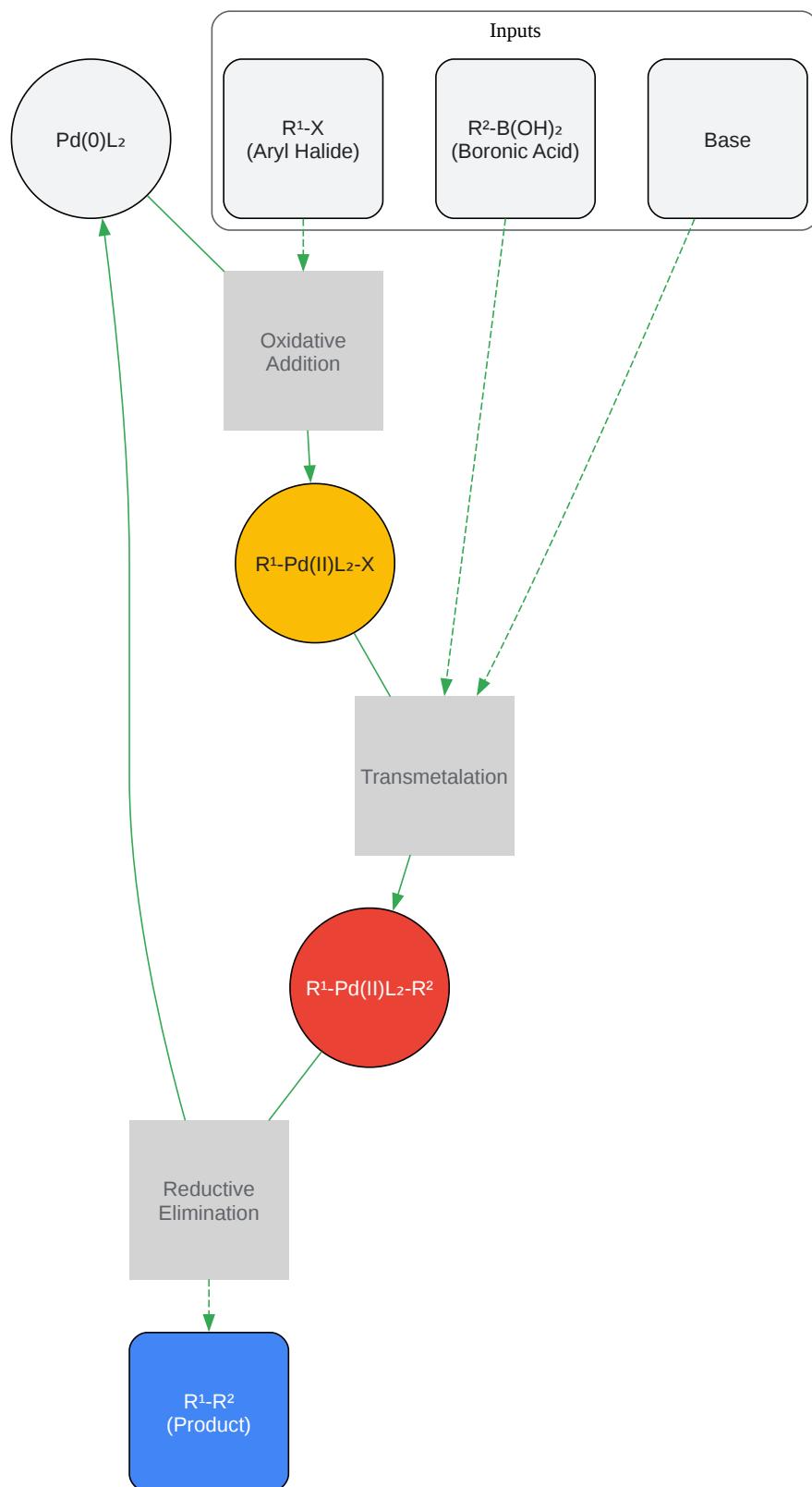
- Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude (4,5-Difluoro-2-nitrophenyl)boronic acid.
- Nitro Group Reduction:
 - Dissolve the crude intermediate in ethanol or methanol in a flask suitable for hydrogenation.
 - Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
 - Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) while stirring vigorously at room temperature.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.
 - Concentrate the filtrate under reduced pressure to obtain the crude final product.
- Purification:
 - The crude **(2-Amino-4,5-difluorophenyl)boronic acid** can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) or by silica gel column chromatography to yield the final product with >95% purity.

Part 3: Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **(2-Amino-4,5-difluorophenyl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for constructing biaryl and heteroaryl motifs, which are prevalent in a

vast number of marketed drugs.[2][3][12] The boronic acid functional group is central to the success of organoboron compounds in drug discovery, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, containing this moiety.[13][14][15][16]

Suzuki-Miyaura Catalytic Cycle

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Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling **(2-Amino-4,5-difluorophenyl)boronic acid** with a representative aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for different substrates.

Justification of Reagent Choices:

- Catalyst/Ligand: A highly active palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos) are often chosen. This combination promotes efficient oxidative addition and reductive elimination, which can be crucial for challenging substrates and helps to minimize side reactions like protodeboronation—a common issue with arylboronic acids under basic conditions.[2][17]
- Base: Potassium phosphate (K_3PO_4) is a moderately strong base that is effective in many Suzuki couplings without being overly harsh, which could degrade sensitive functional groups or accelerate protodeboronation.[17]
- Solvent: A mixed solvent system like THF/water facilitates the dissolution of both the organic substrates and the inorganic base, promoting an efficient reaction.[2]

Procedure:

- Reaction Setup:
 - To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equivalent), **(2-Amino-4,5-difluorophenyl)boronic acid** (1.2-1.5 equivalents), and potassium phosphate (K_3PO_4 , 2.0-3.0 equivalents).
 - Add the palladium catalyst (e.g., $Pd(OAc)_2$, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
 - Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
- Solvent Addition and Reaction:

- Add the degassed solvent system (e.g., THF and water in a 4:1 ratio) via syringe.
- Stir the reaction mixture vigorously at room temperature or heat to a specified temperature (e.g., 60-80 °C), depending on the reactivity of the aryl halide.
- Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
- Workup and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, **(2-Amino-4,5-difluorophenyl)boronic acid** should be handled with appropriate safety precautions.

- Safety: Phenylboronic acids are generally considered irritants. Avoid contact with skin and eyes, and prevent inhalation of dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
- Handling: Due to the potential for dehydration to form boroxine anhydrides, it is best to handle the compound under an inert atmosphere where possible, especially for long-term storage or for use in moisture-sensitive reactions.

- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere to maintain its integrity and reactivity.[\[5\]](#)

Conclusion

(2-Amino-4,5-difluorophenyl)boronic acid is a potent and versatile chemical tool for the synthesis of complex organic molecules. Its trifunctional nature provides a strategic advantage for constructing novel molecular scaffolds, particularly in the field of drug discovery. The fluorine substituents offer a proven method for enhancing pharmacokinetic properties, while the amino group provides a site for further elaboration. A thorough understanding of its properties, synthesis, and reactivity in key transformations like the Suzuki-Miyaura coupling enables researchers to effectively leverage this building block in the rational design and development of next-generation pharmaceuticals and advanced materials.

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